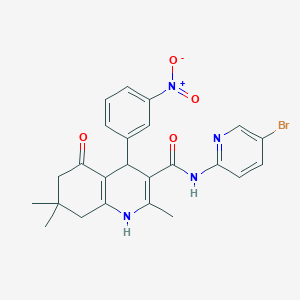
2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the family of quinolinecarboxamides.
Wirkmechanismus
TAK-659 exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity and immune-modulatory effects. Furthermore, TAK-659 has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for BTK inhibition, favorable pharmacokinetics, and safety profile. However, like any other experimental compound, TAK-659 also has some limitations, including potential off-target effects and the need for further optimization to enhance its therapeutic efficacy.
Zukünftige Richtungen
Several future directions for the research on TAK-659 can be identified. Firstly, further preclinical studies are needed to evaluate the efficacy and safety of TAK-659 in different types of cancer and autoimmune disorders. Secondly, clinical trials are required to assess the therapeutic potential of TAK-659 in humans. Thirdly, the combination of TAK-659 with other drugs or therapies should be investigated to enhance its therapeutic efficacy. Finally, the development of new BTK inhibitors based on the structure of TAK-659 could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, TAK-659 is a promising chemical compound with potential therapeutic applications in cancer and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and several future directions for research have been identified. Further research on TAK-659 could lead to the development of new and effective therapies for these diseases.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 6-methyl-2-pyridinylamine with 2,6-dimethylphenyl isocyanate to form an intermediate. This intermediate is then treated with phenylacetic acid to produce the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, including B-cell malignancies and solid tumors. Furthermore, TAK-659 has also been shown to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune disorders.
Eigenschaften
Produktname |
2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C25H27N3O2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-15-9-8-12-20(26-15)28-24(30)21-16(2)27-18-13-25(3,4)14-19(29)23(18)22(21)17-10-6-5-7-11-17/h5-12,22,27H,13-14H2,1-4H3,(H,26,28,30) |
InChI-Schlüssel |
UUMRCPJGUKODOM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)(C)C)C |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)(C)C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)









